1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl)benzene
Description
Properties
Molecular Formula |
C12H12F6 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H12F6/c1-5-6(2)10(12(16,17)18)8(4)7(3)9(5)11(13,14)15/h1-4H3 |
InChI Key |
JTYBYCLEGGNJKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(F)(F)F)C)C)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Chlorination and Fluorination Route
A well-documented industrially scalable method involves chlorination of methyl-substituted benzene derivatives followed by fluorination to introduce trifluoromethyl groups. This approach is based on the transformation of methyl groups into chloromethyl intermediates, which are then fluorinated to trifluoromethyl groups.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1. Chlorination | Selective chlorination of methyl groups to dichloromethyl or trichloromethyl substituents | Chlorine gas bubbling, presence of radical initiators (e.g., azobisisobutyronitrile), temperature 40–80°C | Reaction vessel materials: glass, stainless steel, or fluororesin-lined; control of temperature critical to avoid over-chlorination |
| 2. Fluorination | Conversion of chloromethyl groups to trifluoromethyl via reaction with anhydrous hydrogen fluoride (HF) | Temperature 50–100°C, optionally catalyzed by metal halides such as antimony pentachloride or tin tetrachloride | Catalyst presence lowers temperature requirement; excess HF (3-20 moles per mole substrate) used to drive fluorination |
This method avoids handling solids during reaction steps, facilitating continuous or batch processing on an industrial scale. The chlorination is exothermic and requires precise temperature control to maintain high yield and purity.
- Radical initiators such as azobisisobutyronitrile (AIBN) are employed to initiate chlorination.
- Metal halide catalysts (SbCl5, SnCl4) enhance fluorination efficiency.
Reaction Vessel and Operation:
- Reaction vessels are typically glass or fluororesin-lined to resist corrosive reagents.
- Chlorination can be conducted under light irradiation to promote radical formation.
- Gas flow rates and reaction pressure are adjusted to optimize contact between chlorine gas and substrate.
- Distillation is used to separate the desired bis(trifluoromethyl)benzene from intermediates and byproducts.
- The process can be designed to recycle intermediates such as dichloromethyl-trifluoromethylbenzene back into the chlorination step for improved yield.
Reference: EP0953557B1 patent details this method extensively, emphasizing operational parameters and catalyst use for industrial production of bis(trifluoromethyl)benzenes.
Direct Trifluoromethylation Methods
Alternative methods involve direct trifluoromethylation of methylated benzene derivatives using trifluoromethylating reagents such as:
- Ruppert-Prakash reagent (CF3SiMe3)
- Trifluoromethyl iodide (CF3I)
- Electrophilic trifluoromethylation agents
These methods typically require transition metal catalysis (e.g., copper, palladium) and are more common in laboratory-scale synthesis due to their selectivity and milder conditions.
However, these approaches are less documented for the specific preparation of this compound, possibly due to steric hindrance and regioselectivity challenges.
Other Fluorination Techniques
- Sulfur tetrafluoride (SF4) fluorination of carboxylic acid precursors has been reported for related bis(trifluoromethyl)benzenes.
- Fluorination with anhydrous hydrogen fluoride in the presence of catalysts at controlled temperatures is a common theme.
These methods require careful handling of hazardous reagents and are typically employed in specialized synthetic routes.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Industrial Applicability |
|---|---|---|---|
| Chlorination + HF Fluorination | High yield, scalable, avoids solids handling, well-established | Requires handling corrosive gases (Cl2, HF), exothermic reactions need control | Widely used industrially (EP0953557B1) |
| Direct Trifluoromethylation (e.g., CF3SiMe3) | Milder conditions, selective | Expensive reagents, limited scale, regioselectivity issues | Mainly research scale |
| SF4 Fluorination | Effective for certain precursors | Toxic, difficult to handle, harsh conditions | Limited industrial use |
Summary Table of Key Reaction Parameters in Chlorination-Fluorination Route
| Parameter | Optimal Range | Notes |
|---|---|---|
| Chlorination Temperature | 40–80°C | Below 0°C reaction is slow; above 120°C yield drops |
| Chlorination Initiators | AIBN, benzoyl peroxide | Radical initiators promote chlorination |
| Fluorination Temperature | 50–100°C (with catalyst) | Catalyst lowers temperature; without catalyst 40–150°C |
| HF Amount | 3–20 moles per mole substrate | Excess HF drives fluorination |
| Reaction Vessel | Glass or fluororesin-lined steel | Resistant to corrosive reagents |
| Reaction Mode | Batch or continuous | Continuous preferred for industrial scale |
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of 1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl)benzoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in drug design and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The pathways involved may include binding to specific enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Substituent Position and Symmetry
- 1,2,4,5-Tetramethylbenzene (Durene) : The parent compound (CAS 95-93-2) lacks -CF₃ groups but shares the tetramethyl substitution pattern . Durene’s symmetrical structure enhances crystallinity and thermal stability (melting point: ~79°C), whereas the addition of -CF₃ groups in the target compound likely increases its melting point and hydrophobicity due to stronger intermolecular interactions (e.g., dipole-dipole forces) .
- 1,2,3,4-Tetramethylbenzene (Prehnitene) : Asymmetric substitution in prehnitene (, Entry 0.1) results in lower reported activity values (e.g., 1.61 vs. 2.34 in durene for certain metrics), highlighting the importance of substituent symmetry in modulating properties .
Trifluoromethyl vs. Other Substituents
- 3,6-Bis(trifluoromethylphenyl)-1,2,4,5-tetrazine (1k): In tetrazine derivatives, -CF₃ groups accelerate reaction rates by stabilizing transition states through electron-withdrawing effects . This suggests that the -CF₃ groups in the target benzene derivative could similarly enhance electrophilic substitution reactivity compared to non-fluorinated analogues.
- Brominated Analogues (e.g., 1,2,4,5-Tetrabromo-3,6-bis(bromomethyl)benzene) : Bromine substituents increase molecular weight (e.g., 579.54 g/mol for the brominated compound vs. ~338.24 g/mol for the target) and steric bulk, making brominated derivatives more suited for flame retardancy . In contrast, -CF₃ groups offer a balance of electronegativity and moderate steric demand, favoring applications in electronic materials .
Physicochemical Properties
Thermal Stability and Reactivity
- DADP3F (3,6-Dimethyl-3,6-bis(trifluoromethyl)-1,2,4,5-tetraoxane) : This tetraoxane derivative demonstrates that -CF₃ groups lower sensitivity to external stimuli while improving thermal stability, a trait likely shared by the target compound due to similar substituents .
- 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene: Fluorination elongates Carene–Si bond distances compared to non-fluorinated analogues . By analogy, the -CF₃ groups in the target compound may distort the benzene ring’s geometry, affecting packing in crystalline phases .
Solubility and Hydrophobicity
- 1,2,4,5-Tetramethylbenzene: Durene is sparingly soluble in polar solvents due to its nonpolar methyl groups. The addition of -CF₃ groups in the target compound would further reduce polarity, enhancing solubility in fluorinated solvents (e.g., hexafluorobenzene) .
- Brominated Flame Retardants: High logP values (e.g., 11.0 for 1,2,4,5-tetrabromo-3,6-bis((2,4,6-tribromophenoxy)methyl)benzene) indicate extreme hydrophobicity . The target compound’s logP is expected to be lower (~5–7) due to fewer halogen atoms, making it more versatile in synthetic applications .
Biological Activity
Overview
1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl)benzene is an organic compound characterized by its unique structural features, including four methyl groups and two trifluoromethyl groups attached to a benzene ring. This compound is notable for its potential biological activity and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula : CHF
- Molecular Weight : 202.22 g/mol
- CAS Number : 3360-65-4
- IUPAC Name : 1,2,4,5-tetramethyl-3-(trifluoromethyl)benzene
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Interactions : The compound may act as an enzyme inhibitor or activator. It can bind to active sites of enzymes, potentially blocking substrate access or stabilizing enzyme conformations.
- Cell Signaling Modulation : It influences key signaling pathways that affect cellular processes such as proliferation and differentiation.
- Gene Expression Regulation : The compound can modulate the expression of genes involved in metabolic pathways.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzyme activities | |
| Cell Proliferation | Alters cell proliferation rates in vitro | |
| Gene Expression | Modulates expression of metabolic genes | |
| Toxicity | Dose-dependent toxicity observed in animal models |
Case Studies and Research Findings
-
Enzyme Activity Modulation :
- In laboratory studies, this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways. For instance, it was shown to enhance the binding affinity to specific enzyme active sites due to the presence of trifluoromethyl groups.
-
Cellular Effects :
- Research indicated that this compound could influence cell signaling pathways leading to changes in cellular responses such as apoptosis and differentiation. For example, studies demonstrated that at low doses, the compound had minimal toxicity but could significantly alter cellular metabolism at higher concentrations .
- Animal Model Studies :
Metabolic Pathways
This compound interacts with various metabolic pathways:
- Glycolysis and Citric Acid Cycle : The compound modulates the activity of enzymes involved in these pathways which can lead to alterations in energy production.
- Oxidative Phosphorylation : It affects mitochondrial function by influencing the electron transport chain components.
Transport and Distribution
The compound's hydrophobic nature allows for effective transport across cellular membranes. It is distributed within cells through specific transporters and binding proteins that influence its localization and accumulation in different cellular compartments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
